molecular formula C13H17FN2O3S B8747325 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride CAS No. 59651-56-8

2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride

Cat. No.: B8747325
CAS No.: 59651-56-8
M. Wt: 300.35 g/mol
InChI Key: LSQZFDOLSBMKDU-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as pharmaceuticals, chemical biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . The process typically involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

CAS No.

59651-56-8

Molecular Formula

C13H17FN2O3S

Molecular Weight

300.35 g/mol

IUPAC Name

2-(cyclohexylcarbamoylamino)benzenesulfonyl fluoride

InChI

InChI=1S/C13H17FN2O3S/c14-20(18,19)12-9-5-4-8-11(12)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17)

InChI Key

LSQZFDOLSBMKDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2S(=O)(=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluorosulphonyl phenyl isocyanate (804 g, 4 moles) in benzene (4 l), cyclohexylamine (457 ml, 4 moles) was added dropwise, whilst the temperature was kept at 60°. The mixture was left standing overnight at room temperature, whereupon the product was collected, washed with benzene (4 l) and dried. Yield : 1070-1090 g (89-90 %), melting point: 177° C.
Quantity
804 g
Type
reactant
Reaction Step One
Quantity
457 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

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